

# Summary of Phase I Clinical Trial Data for Encequidar

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## Compound Focus: Encequidar

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The table below consolidates quantitative results from Phase I studies of **encequidar** combined with oral docetaxel or paclitaxel.

Parameter	Oral Docetaxel + Encequidar	Oral Paclitaxel (Oraxol) + Encequidar
<b>Trial Phase</b>	Phase I Pharmacokinetic Study [1]	Phase Ib Dose-Escalation [2]
<b>Dosing</b>	Single dose: Oral Docetaxel (75, 150, 300 mg/m <sup>2</sup> ) + Encequidar (15 mg) [1]	Daily for 2-5 days/week: Oral Paclitaxel (270 mg) + Encequidar (15 mg) [2]
<b>Bioavailability</b>	Mean absolute bioavailability: 16.14% (range 8.19-25.09%) [1]	Not explicitly stated; achieved clinically relevant plasma levels [2]
<b>Key PK Exposure (AUC)</b>	300 mg/m <sup>2</sup> : 1343.3 ± 443.0 ng·h/mL [1]	Daily exposure was comparable across 2-5 day dosing schedules [2]
<b>Maximal Tolerated Dose (MTD)</b>	Not reached in single-dose study [1]	270 mg daily x 5 days per week (declared RP2D) [2]
<b>Common Adverse Events</b>	No DLT, treatment-related SAEs, or Grade 4 toxicity reported [1]	Fatigue, neutropenia, nausea, vomiting [2]

Parameter	Oral Docetaxel + Encequidar	Oral Paclitaxel (Oraxol) + Encequidar
Notable Safety Findings	Safe and tolerable profile [1]	No hypersensitivity-type reactions observed [2]

## Detailed Experimental Protocols

For drug development professionals, the following outlines the core methodologies used in these trials.

### Oral Docetaxel + Encequidar (Phase I PK Trial)

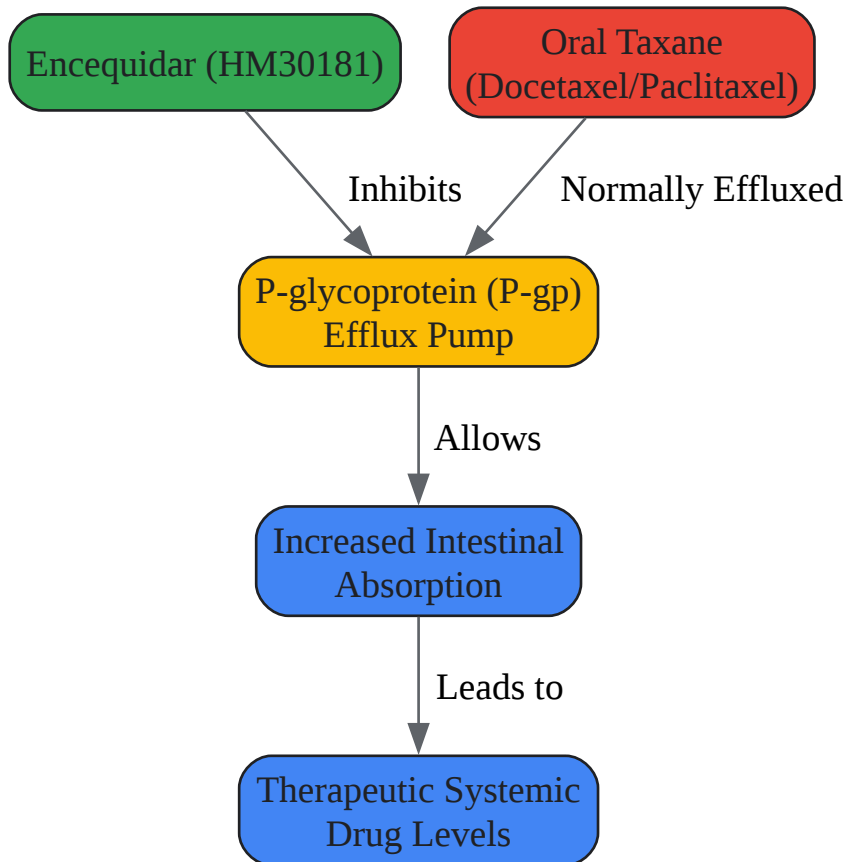
- **Study Design:** An open-label, two-period, crossover study in patients with metastatic prostate cancer. Patients received their standard IV docetaxel (75 mg/m<sup>2</sup>) regimen and, in a separate period, a single dose of oDox+E [1] [3].
- **Dose Escalation:** Three dose levels of oral docetaxel were investigated: 75 mg/m<sup>2</sup>, 150 mg/m<sup>2</sup>, and 300 mg/m<sup>2</sup>, each co-administered with a fixed 15 mg dose of **encequidar**. **Encequidar** was administered one hour before oral docetaxel [1].
- **PK Sampling & Analysis:** Intensive blood sampling was performed after both IV and oral administrations. Total docetaxel plasma concentrations were measured for all samples using **validated high-performance liquid chromatography-mass spectrometry (HPLC-MSMS)**. Unbound docetaxel concentrations were measured for selected samples using a **validated ultrafiltration HPLC-MSMS** assay [3].

### Oral Paclitaxel + Encequidar (Oraxol) Phase Ib Trial

- **Study Design:** A Phase Ib study in patients with advanced malignancies using a **3 + 3 dose-escalation design** [2].
- **Dosing Schedule:** The dose was escalated by increasing the number of consecutive dosing days per week (from 2 to 5 days) within a 3-weeks-on/1-week-off cycle. The dose of oral paclitaxel was fixed at 270 mg, preceded by 15 mg of **encequidar** [2].
- **Endpoints:** The primary goal was to determine the **Maximum Tolerated Dose (MTD)**, with secondary endpoints including safety, tumor response, and pharmacokinetic profiling [2].

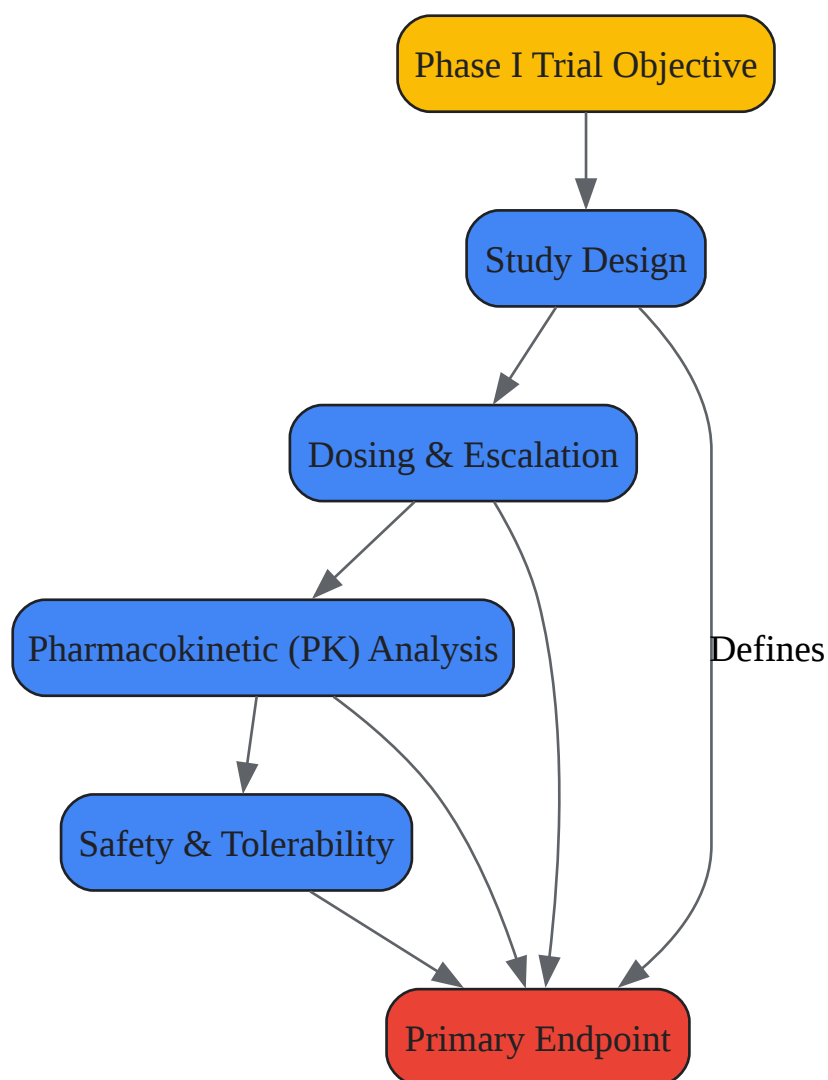
## Mechanism of Action and Experimental Workflow

**Encequidar**'s role and the logical flow of the clinical development are summarized in the following diagrams.



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*Mechanism of **encequidar** as a selective P-glycoprotein inhibitor to enhance oral taxane absorption.*



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*Logical workflow of Phase I trials for **encequidar** and oral taxane combinations.*

## Key Insights for Drug Development Professionals

- **Feasibility of Oral Administration:** The Phase I data for oral docetaxel provided the **proof-of-concept** needed for a "Conditional GO" decision in development. Subsequent model-informed drug development (MIDD) simulations predicted that a **split-dose regimen (e.g., 2-3 doses of 300 mg/m<sup>2</sup>)** could achieve pharmacokinetic exposure comparable to IV docetaxel, which a single dose could not [3]. This aligns with the FDA's **Project Optimus** initiative for improved dose optimization [3].
- **Distinct Safety Profile:** A significant finding across studies was the **absence of hypersensitivity reactions** associated with the IV taxane vehicle polysorbate 80 [3] [2]. However, the oral paclitaxel

regimen was associated with a higher rate of gastrointestinal events and neutropenic infections, indicating a different toxicity profile that requires management [2] [4].

- **Mechanistic Confirmation:** The clinical results are underpinned by **encequidar**'s mechanism as a potent and selective P-gp inhibitor. In vitro studies show it inhibits P-gp-mediated efflux with high potency (IC<sub>50</sub> ~13 nM) [5], and research in resistant cancer cell lines confirms its ability to re-sensitize cells to chemotherapeutics by increasing intracellular drug accumulation [6].

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